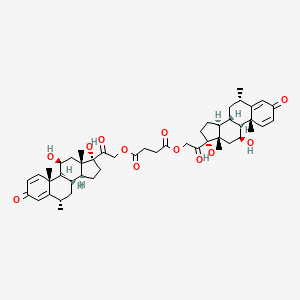

Methylprednisolone Succinate Dimer

Description

Structure

2D Structure

Properties

Molecular Formula |

C48H62O12 |

|---|---|

Molecular Weight |

831.0 g/mol |

IUPAC Name |

bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate |

InChI |

InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

VWCJNJLYSBJFOZ-OXFRLEMNSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O |

Origin of Product |

United States |

Chemical Structure and Isomerism of Methylprednisolone Succinate Dimer

Elucidation of Specific Dimerization Linkage Types

The dimerization of methylprednisolone (B1676475) succinate (B1194679) can theoretically occur through several covalent linkage types, leading to distinct chemical entities with unique molecular formulas and properties. The primary modes of dimerization that have been postulated involve ester and ether linkages.

Ester-Mediated Dimerization (e.g., involving succinate moieties, exemplified by C48H62O12 molecular formula)

An ester-mediated dimerization of methylprednisolone succinate would logically involve the reaction between two molecules of methylprednisolone succinate. In this scenario, the succinate linker of one monomer could form an ester bond with a hydroxyl group on the second monomer. Given that methylprednisolone has hydroxyl groups at the C11 and C17 positions, and the succinate moiety is attached at the C21 position, several possibilities for ester linkage exist.

Ether-Mediated Dimerization (e.g., Bis-(6α-Methylprednisolone) 21,21'-Ether, exemplified by C44H58O9 molecular formula)

The formation of an ether-mediated dimer, such as Bis-(6α-Methylprednisolone) 21,21'-Ether , represents another potential pathway for the covalent linking of two methylprednisolone units. A compound with the molecular formula C44H58O9 would correspond to two methylprednisolone molecules joined by an ether linkage, with the loss of a water molecule. researchgate.net This specific structure implies a direct linkage between the C21 positions of two methylprednisolone molecules.

The formation of such an ether could potentially occur under acidic conditions or during certain synthetic procedures where the C21-hydroxyl group is activated. Similar to the ester-linked dimer, specific and detailed research findings on the deliberate synthesis and comprehensive characterization of Bis-(6α-Methylprednisolone) 21,21'-Ether are scarce in publicly accessible scientific databases.

Exploration of Other Potential Covalent Linkages

Beyond simple ester and ether linkages, other covalent bonds could theoretically be involved in the dimerization of methylprednisolone succinate, particularly under conditions of degradation or in the presence of reactive species. These could include:

Anhydride (B1165640) Formation: Two molecules of methylprednisolone succinate could potentially form an anhydride linkage between their terminal carboxylic acid groups.

Carbon-Carbon Bonds: While less likely under typical conditions, the formation of direct carbon-carbon bonds between the steroid skeletons cannot be entirely ruled out, especially under radical-inducing conditions.

Other Linkages involving the Steroid Nucleus: Reactions involving the A-ring of the steroid, which contains a conjugated ketone system, could potentially lead to dimerization, although this would result in significantly different molecular structures.

It is important to note that these are theoretical possibilities, and the prevalence and conditions leading to such linkages for methylprednisolone succinate dimers require specific experimental investigation.

Stereochemical Considerations and Diastereomeric/Enantiomeric Forms of the Dimer

The stereochemistry of methylprednisolone itself is complex, with multiple chiral centers. When two of these steroid units are linked to form a dimer, the number of potential stereoisomers increases significantly.

Methylprednisolone has a defined stereochemistry at its core steroid structure. However, the formation of a dimer introduces new stereochemical considerations depending on the linkage point. For instance, in an ester-linked dimer where the succinate bridge connects the C21 of one unit to a hydroxyl group of another, the chirality of the original steroid cores is retained.

If the linkage itself creates a new chiral center, a pair of diastereomers could be formed. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. Given the inherent chirality of the methylprednisolone monomers, any dimerization process would result in diastereomeric forms rather than enantiomeric pairs (which are non-superimposable mirror images), unless the dimerization process itself is enantioselective and starts from a racemic mixture of a precursor.

Conformational Analysis and Molecular Geometry of Dimer Structures

The succinate chain in an ester-linked dimer can adopt various conformations, influencing the relative orientation of the two steroid units. These conformations would range from extended forms, where the two steroid moieties are far apart, to more compact, folded arrangements. The specific preferred conformation in solution or in a biological environment would depend on factors such as solvent polarity and intermolecular interactions.

For an ether-linked dimer like Bis-(6α-Methylprednisolone) 21,21'-Ether, the linkage is shorter and likely more constrained than a succinate bridge. This would result in a more defined spatial relationship between the two steroid units.

Formation Mechanisms and Degradation Pathways Leading to Methylprednisolone Succinate Dimer

Chemical Kinetics and Thermodynamics of Dimerization Reactions

The degradation of methylprednisolone (B1676475) 21-succinate in aqueous solution has been shown to follow pseudo-first-order kinetics. researchgate.net The hydrolysis of the 21-ester and the reversible acyl migration to the 17-ester are important reactions, with the 21-ester being thermodynamically more stable, despite its faster alkaline hydrolysis. researchgate.net The hydrolysis of a dextran-methylprednisolone succinate (B1194679) conjugate, which releases methylprednisolone succinate, occurs with a half-life of approximately 25 hours in rat blood. researchgate.net

Thermodynamic studies have been conducted on methylprednisolone itself, determining its heat capacity and standard molar enthalpy of formation and sublimation. researchgate.net However, specific thermodynamic parameters for the dimerization reaction of the succinate ester have not been reported.

Influence of Environmental Factors on Dimer Formation

The formation of degradation products of methylprednisolone sodium succinate, including the presumed dimer, is significantly influenced by environmental factors such as temperature, pH, solvent systems, residual moisture, and light.

Temperature is a critical factor in the degradation of methylprednisolone sodium succinate and the formation of its impurities. researchgate.netscispace.com In a stability study of freeze-dried methylprednisolone sodium succinate, an increase in temperature led to a corresponding increase in the levels of impurities B, C, and D. researchgate.netscispace.com After six months of storage at 40°C and 75% relative humidity, the concentrations of impurities B and D were found to be above the identification level of 0.15%. researchgate.netscispace.com

The table below, derived from a study on freeze-dried methylprednisolone sodium succinate, illustrates the impact of elevated temperature on the formation of related substances over a six-month period. researchgate.net

| Related Substance | Initial Result (%) | After 6 months at 40°C/75% RH (%) |

|---|---|---|

| Impurity A | <LOD | 0.03 |

| Impurity B | 0.03 | 0.16 |

| Impurity C | <LOD | 0.06 |

| Impurity D | <LOD | 0.18 |

LOD: Limit of Detection RH: Relative Humidity

This data clearly demonstrates that higher temperatures accelerate the formation of these degradation products. researchgate.net

The pH of the solution plays a crucial role in the degradation of methylprednisolone succinate. The degradation of methylprednisolone 21-succinate is pH-dependent, with both hydrolysis and acyl migration being significant reactions. researchgate.net The hydrolysis of the 21-ester and the reversible acyl migration are subject to intramolecular catalysis by the terminal carboxyl group, with a kinetic pKa value estimated at 4.5-4.6. researchgate.net

In a study of methylprednisolone-loaded bovine serum albumin nanoconjugates, the release of methylprednisolone was found to be pH-sensitive, with significantly more drug released at pH 4.0 compared to neutral pH 7.4. ashp.org This highlights the role of acidic conditions in the cleavage of ester and amide linkages. The stability of methylprednisolone sodium succinate has been shown to be satisfactory at a pH of 5.8. alentris.org

The type of solvent or diluent used can affect the stability of methylprednisolone sodium succinate. In a study comparing its stability in 5% dextrose and 0.9% sodium chloride injections, higher turbidity, an indicator of degradation, was observed in the 5% dextrose solution. researchgate.net The presence of moisture is a known factor in the instability of methylprednisolone. shd.org.rs

In the solid state, the presence of certain excipients can influence the rate of hydrolysis. A study on freeze-dried methylprednisolone sodium succinate found that the rate of hydrolysis was significantly higher in formulations containing mannitol (B672) compared to those with lactose. This was attributed to the crystallization of mannitol and its effect on the distribution of residual water in the freeze-dried matrix, which in turn lowered the glass transition temperature and increased the reaction rate.

Exposure to light can also lead to the degradation of methylprednisolone sodium succinate. In the previously mentioned stability study, the concentration of impurity A was found to increase in the presence of light. researchgate.netscispace.com

Studies on a related compound, methylprednisolone suleptanate, have shown that irradiation with white fluorescent light leads to the formation of two major photodegradation products. The formation of these products suggests the involvement of a bicyclo[3.1.0]hex-3-en-2-one intermediate in the photorearrangement of the steroidal structure.

Role of Catalysis in Dimerization Processes

While there is no direct evidence of specific catalysts for the dimerization of methylprednisolone succinate, the degradation pathways of the parent compound involve catalytic processes. As mentioned earlier, the hydrolysis and acyl migration of methylprednisolone 21-succinate are subject to intramolecular catalysis by the terminal carboxyl group. researchgate.net It is plausible that such intramolecular catalysis could also play a role in the formation of the dimer, potentially by activating the succinate moiety for reaction with another molecule of methylprednisolone succinate. However, further research is needed to confirm this hypothesis.

Intramolecular Catalysis by Functional Groups (e.g., carboxyl groups)

While the dimerization is an intermolecular process, the principles of catalysis can be inferred from the well-studied intramolecular reactions of methylprednisolone 21-hemisuccinate. The degradation of methylprednisolone 21-succinate in aqueous solution is known to be subject to intramolecular catalysis by the terminal carboxyl group of the succinate moiety. nih.gov This same functional group is the key player in the formation of the dimer.

The formation of the dimer is mechanistically an intermolecular version of the intramolecular acyl migration. The terminal carboxylic acid of one methylprednisolone succinate molecule can catalyze the esterification reaction by protonating the carbonyl oxygen of its own succinyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the C21-hydroxyl group of a second methylprednisolone succinate molecule. This reaction is competitive with intramolecular hydrolysis and acyl migration. The rate of this dimerization is dependent on factors such as pH and the concentration of the methylprednisolone succinate, with higher concentrations favoring the intermolecular reaction.

Investigation of Excipient or Buffer Component-Mediated Catalysis

The stability of methylprednisolone sodium succinate is influenced by the formulation's pH and the presence of buffers. medscape.com While specific studies detailing excipient-catalyzed dimerization are scarce, the general principles of ester degradation and formation apply. Buffers, particularly those with species that can act as general acid or base catalysts, can influence the rate of esterification.

Identification of Reaction Intermediates and Transition States in Dimerization Pathways

Detailed experimental studies identifying the specific transition states for the formation of the Methylprednisolone Succinate Dimer are not extensively documented in publicly available literature. However, based on the principles of esterification, a plausible reaction pathway can be proposed.

The key reactants are two molecules of methylprednisolone 21-hemisuccinate. The reaction likely proceeds through a tetrahedral intermediate, which is characteristic of nucleophilic acyl substitution reactions.

Proposed Reaction Pathway:

Activation: The carboxylic acid of the first methylprednisolone succinate molecule is activated. This can occur via self-catalysis or catalysis by an external acid or base.

Nucleophilic Attack: The C21-hydroxyl group of the second methylprednisolone succinate molecule acts as a nucleophile, attacking the activated carbonyl carbon of the first molecule.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, eliminating a molecule of water and forming the stable ester linkage of the succinate bridge, resulting in the final dimer product.

The transition state would be the high-energy state associated with the formation and breakdown of this tetrahedral intermediate.

Comparative Analysis of Dimer Formation with Other Methylprednisolone Degradation Products

The formation of the this compound is one of several degradation pathways. The most prominent and well-studied degradation reactions in aqueous solutions are hydrolysis and intramolecular acyl migration. nih.govshd.org.rsresearchgate.net

Free Methylprednisolone: This is formed by the hydrolysis of the C21-succinate ester bond, releasing the active steroid and succinic acid. This is a major degradation pathway, particularly influenced by pH. researchgate.net

17-Methylprednisolone Hemisuccinate: This is an isomeric degradation product formed via intramolecular acyl migration. The succinyl group moves from the C21 primary hydroxyl group to the C17 tertiary hydroxyl group. nih.govresearchgate.net This reaction is reversible, but the 21-ester is generally considered more thermodynamically stable. nih.gov

Forced degradation studies and stability testing show that under various stress conditions like elevated temperature, the primary degradation products observed are free methylprednisolone and the 17-hemisuccinate isomer. shd.org.rsresearchgate.net The dimer, by contrast, is typically considered a minor impurity, arising from the less probable intermolecular reaction compared to the intramolecular acyl migration or hydrolysis.

Advanced Analytical Methodologies for Characterization and Quantification of Methylprednisolone Succinate Dimer

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the Methylprednisolone (B1676475) Succinate (B1194679) Dimer from the active ingredient and other related substances. The choice between HPLC and UHPLC often depends on the specific requirements for resolution, speed, and sensitivity.

HPLC methods provide robust and reliable means for the routine analysis of methylprednisolone and its impurities. Method development focuses on optimizing separation parameters to achieve accurate and precise quantification of the dimer.

The selection of the stationary phase is a critical first step in developing an effective HPLC method. For the separation of corticosteroids like methylprednisolone and its derivatives, reversed-phase (RP) columns are predominantly used. The C18 (octadecylsilyl) bonded silica (B1680970) gel is the most common choice, offering excellent hydrophobic retention and selectivity for these compounds. lcms.czshd.org.rsresearchgate.net

Several studies have demonstrated the utility of various C18 columns for separating methylprednisolone and its related substances, including potential dimers. shd.org.rsresearchgate.net Other reversed-phase columns, such as BDS (Base Deactivated Silica) columns, have also been successfully employed. nih.govbohrium.comnih.gov The key is to select a column that provides sufficient resolution between the main component, methylprednisolone sodium succinate, its primary degradants like methylprednisolone and methylprednisolone hemisuccinate, and the dimer impurity. researchgate.netresearchgate.net Columns with low silanol (B1196071) activity, such as the Newcrom R1, are also utilized for analyzing methylprednisolone succinate compounds. sielc.comsielc.com

Table 1: Examples of Stationary Phases Used in the Analysis of Methylprednisolone and Related Substances

| Column Type | Brand/Model Example | Dimensions | Particle Size | Application Note |

| C18 | ACE 5AQ researchgate.net | 4.6 x 210 mm | 5 µm | Used for quantitative analysis of methylprednisolone sodium succinate in nanoparticles. researchgate.net |

| C18 | Acclaim 120 C18 lcms.cz | 4.6 x 250 mm | 5 µm | Utilized for the separation of a mixture of nine different corticosteroids. lcms.cz |

| BDS | BDS Column nih.gov | 4.6 x 250 mm | 5 µm | Employed for the rapid separation of methylprednisolone and its derivatives. nih.govnih.gov |

| Reversed-Phase Polymer | Not Specified nih.gov | Not Specified | Not Specified | Used to resolve methylprednisolone succinate, methylprednisolone, and other metabolites. nih.gov |

| C18 | Agilent C18 shd.org.rs | 4.6 x 250 mm | 5 µm | Applied in a stability-indicating method to determine related substances. shd.org.rs |

The mobile phase composition is tailored to achieve the desired retention and separation. It typically consists of a mixture of an aqueous component (often a buffer or acidified water) and an organic modifier, such as acetonitrile (B52724) or methanol. hitachi-hightech.com The pH of the aqueous phase can be adjusted with acids like acetic acid or formic acid to control the ionization state of the analytes and improve peak shape. shd.org.rssielc.comnih.gov

Optimization involves adjusting the ratio of the organic modifier to the aqueous phase. An increase in the organic solvent concentration generally leads to a decrease in the retention time of the hydrophobic corticosteroids. The flow rate is also optimized to ensure good separation within a reasonable analysis time, with typical rates ranging from 1.0 to 2.0 mL/min. nih.govnih.govscispace.com

Table 2: Examples of Optimized Mobile Phase and Flow Rate Conditions

| Mobile Phase Composition (v/v) | Flow Rate | Detection Wavelength | Reference |

| Water for Injection: Glacial Acetic Acid: Acetonitrile (63:2:35) | 2.0 mL/min | 254 nm | nih.govresearchgate.netijsart.com |

| Acetic Acid: Acetonitrile: Purified Water (2:30:75) | 1.2 mL/min | Not Specified | shd.org.rsscispace.com |

| 0.1 M Acetate Buffer (pH 5.7): Acetonitrile (77:23) | 1.5 mL/min | 250 nm | nih.gov |

| Phosphate Buffered Saline (pH 7.4): Acetonitrile (70:30) | 1.5 mL/min | 243 nm | researchgate.net |

| Butyl Chloride: Water-Saturated Butyl Chloride: Tetrahydrofuran: Methanol: Glacial Acetic Acid (95:95:14:7:6) | 1.0 mL/min | Not Specified | scispace.com |

While isocratic elution (constant mobile phase composition) can be sufficient for simple separations, a gradient elution strategy is often necessary for resolving complex mixtures of related substances, which would include the Methylprednisolone Succinate Dimer. shd.org.rsnih.gov Gradient elution involves changing the concentration of the organic solvent in the mobile phase during the analytical run.

This technique is particularly effective for separating compounds with a wide range of polarities, such as the parent drug, various ester intermediates, and potential dimers or other degradation products. shd.org.rsresearchgate.net For instance, a gradient can start with a lower concentration of acetonitrile to retain and separate more polar impurities, then increase the acetonitrile concentration to elute the more hydrophobic compounds like the dimer and parent ester in a reasonable time with sharp peaks. nih.gov Studies on the stability of methylprednisolone sodium succinate have identified several degradation products (termed impurities A, B, C, and D), the separation of which is crucial and often benefits from gradient methods. shd.org.rsresearchgate.net

Once a separation method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose, which is the quantification of the dimer impurity. researchgate.net This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Linearity is established by analyzing a series of standard solutions of varying concentrations and plotting the peak area against concentration. A high correlation coefficient (R²) close to 1.0 indicates a strong linear relationship. researchgate.net The LOD is the lowest concentration of the dimer that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govresearchgate.net These values are critical for ensuring that even trace amounts of the dimer impurity can be accurately measured.

Table 3: Performance Characteristics of Validated HPLC Methods for Methylprednisolone and Related Substances

| Parameter | Value | Concentration Range | Analyte(s) | Reference |

| Linearity (R²) | 0.9999 | 1–100 µg/mL | Methylprednisolone Sodium Succinate | researchgate.net |

| Linearity (R²) | 0.9998–0.99999 | 50–150% of target conc. | Methylprednisolone & Methylprednisolone Hemisuccinate | nih.govnih.govresearchgate.net |

| Limit of Detection (LOD) | 0.03 µg/mL | Not Applicable | Methylprednisolone Sodium Succinate | researchgate.net |

| Limit of Quantification (LOQ) | 0.12 µg/mL | Not Applicable | Methylprednisolone Sodium Succinate | researchgate.net |

| Limit of Detection (LOD) | 143.97 ng/mL | Not Applicable | Methylprednisolone | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 436.27 ng/mL | Not Applicable | Methylprednisolone | nih.govresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, leading to dramatic improvements in resolution, sensitivity, and speed of analysis. hitachi-hightech.com

The primary advantage of UHPLC in the context of this compound analysis is its ability to provide superior separation efficiency. This allows for better resolution of the dimer from other closely eluting impurities and the main drug peak, which might be challenging with standard HPLC methods. hitachi-hightech.com Furthermore, the analysis time can be drastically reduced, often from 20-30 minutes for an HPLC run to under 5 minutes with UHPLC, without sacrificing separation quality. lcms.cz

For example, a UHPLC method using a 1.9 µm C18 column was developed for the analysis of methylprednisolone sodium succinate, demonstrating the applicability of this technology. nih.gov Another study showed the separation of nine different corticosteroids in under four minutes using a 2.2 µm column, highlighting the speed and efficiency of UHPLC. lcms.cz This high-throughput capability is invaluable in quality control environments where rapid analysis of numerous samples is required.

Preparative Chromatography for Dimer Isolation for Further Study

The isolation of the this compound in sufficient quantities for comprehensive structural analysis and toxicological assessment is a significant challenge. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the separation and collection of the dimer from the parent drug and other impurities.

The selection of an appropriate stationary phase and mobile phase is crucial for achieving optimal separation. Reverse-phase (RP) HPLC is commonly employed for the separation of corticosteroids and their derivatives. nih.govbohrium.comnih.gov A scalable liquid chromatography method can be utilized for the isolation of impurities in preparative separation. sielc.com For instance, a method using a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of 0.5% formic acid has been shown to be effective for the separation of methylprednisolone and its related compounds. nih.gov The use of formic acid as a mobile phase additive is advantageous as it is compatible with mass spectrometry, facilitating subsequent analysis. sielc.com

The chromatographic conditions, including the column dimensions, particle size, flow rate, and detection wavelength, are optimized to maximize the resolution between the dimer and other components. A typical preparative HPLC system would involve a larger column diameter and particle size compared to analytical HPLC to handle higher sample loads. The collected fractions containing the purified dimer can then be concentrated and used for further spectroscopic analysis.

| Parameter | Value | Source |

| Column | Reverse-Phase C18, 250 mm x 10 mm, 10 µm | nih.govbohrium.comnih.gov |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) | sielc.comnih.gov |

| Flow Rate | 5.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.govbohrium.comnih.gov |

| Injection Volume | 500 µL | nih.govbohrium.comnih.gov |

Spectroscopic Techniques for Structural Elucidation and Identification

Once isolated, the this compound is subjected to a battery of spectroscopic techniques to definitively determine its chemical structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of the dimer. High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of relatively large and thermally labile molecules like the this compound. researchgate.netnih.gov The optimization of ESI parameters is critical for maximizing the signal intensity of the dimer and minimizing in-source fragmentation. chromatographyonline.comspectroscopyonline.com Key parameters that are adjusted include the electrospray voltage, capillary voltage, drying gas temperature, and nebulizer pressure. nih.govchromatographyonline.com For steroid analysis, operating in the positive ion mode is common, often with the addition of a small amount of an acid like formic acid to the mobile phase to promote protonation. nih.govresearchgate.net The optimization process often involves a systematic approach, such as design of experiments (DoE), to identify the optimal settings for robust and sensitive detection of the dimer. chromatographyonline.comspectroscopyonline.com

| Parameter | Typical Range | Effect on Ionization | Source |

| Capillary Voltage | 3 - 5 kV | Affects the electric field strength for ion formation. | nih.govnih.gov |

| Drying Gas Temperature | 200 - 350 °C | Aids in desolvation of the analyte ions. | nih.gov |

| Drying Gas Flow Rate | 5 - 12 L/min | Influences the efficiency of solvent evaporation. | chromatographyonline.com |

| Nebulizer Pressure | 30 - 60 psi | Affects the formation of the aerosolized spray. | chromatographyonline.com |

Tandem mass spectrometry (MS/MS) is a powerful technique for obtaining detailed sub-structural information. nih.gov In an MS/MS experiment, the precursor ion corresponding to the dimer is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed. This process allows for the elucidation of the specific connectivity of the atoms within the dimer. nih.gov By performing multi-stage fragmentation (MSn), even more detailed structural information can be obtained, helping to pinpoint the exact location of the covalent bond linking the two monomer units. diva-portal.org For instance, selected reaction monitoring (SRM) can be used to target specific precursor-to-product ion transitions, enhancing the specificity and sensitivity of the analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the complete chemical structure of the this compound.

¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule. researchgate.netresearchgate.netchemicalbook.com The chemical shifts, coupling constants, and integration of the signals are all used to piece together the structure. ¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com

Two-dimensional NMR techniques are particularly valuable for establishing the connectivity between different parts of the molecule. For example, a COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range correlations between protons and carbons, which is crucial for identifying the linkage point between the two monomer units in the dimer.

By combining the information from mass spectrometry and NMR spectroscopy, a complete and unambiguous structural assignment of the this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide a molecular "fingerprint" based on the vibrational modes of functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is highly effective for identifying functional groups. In the analysis of the this compound, key vibrational bands would include the C=O stretching of the ketone and ester groups, C-O stretching of the ester and alcohol functionalities, and C=C stretching of the steroidal A-ring. The carbonyl region (1650-1850 cm⁻¹) would be of particular interest, as the formation of a new anhydride (B1165640) or ester linkage in the dimer would result in characteristic shifts compared to the monomer.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. For the dimer, Raman spectroscopy could provide valuable information on the C-C backbone of the steroid and the symmetric vibrations of the succinate linker.

Illustrative Vibrational Frequencies for Dimer Characterization

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| O-H Stretch (Alcohol) | IR | 3200 - 3600 | Presence of the C-11 hydroxyl group. |

| C-H Stretch (Alkyl, Alkenyl) | IR, Raman | 2850 - 3100 | Confirms the hydrocarbon skeleton. |

| C=O Stretch (Ketone, Ester) | IR, Raman | 1650 - 1750 | Key region to differentiate monomer from dimer; shifts indicate changes in the carbonyl environment. |

| C=C Stretch (Alkene) | IR, Raman | 1600 - 1670 | Corresponds to the double bonds in the steroid A-ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is characteristic of the chromophores—parts of the molecule that contain conjugated double bonds.

The methylprednisolone steroid contains a distinct α,β-unsaturated ketone system in its A-ring, which acts as a strong chromophore. This feature allows for the sensitive detection and quantification of methylprednisolone and its derivatives, including the dimer. The dimer would be expected to have a UV absorption maximum (λ_max) very similar to that of the parent monomer, as the chromophore within the steroid nucleus remains unchanged. This property is exploited in liquid chromatography methods where a UV detector is used for quantification. By establishing a calibration curve with a purified standard of the dimer, its concentration in a sample can be accurately determined based on its UV absorbance at the λ_max.

Hybrid and Coupled Analytical Techniques

To analyze complex mixtures, such as those resulting from drug degradation studies, hyphenated techniques that couple the separation power of chromatography with the detection and identification capabilities of spectroscopy are indispensable.

LC-MS/MS for Comprehensive Degradation Profiling and Dimer Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity profiling in the pharmaceutical industry.

LC Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system first separates the components of a mixture. In a typical stability study of methylprednisolone sodium succinate, a reversed-phase column would be used to separate the parent drug from its various degradation products, including the more non-polar dimer.

MS/MS Detection and Identification: The eluent from the LC column is directed into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio (m/z) is determined, providing the molecular weight. For the this compound, the expected molecular weight would be double that of the monomer minus the mass of a water molecule. In the tandem MS (MS/MS) stage, the ion corresponding to the dimer is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the dimer by identifying characteristic fragments of the steroid and succinate moieties.

LC-NMR for On-Line Structural Analysis of Dimer in Mixtures

LC-NMR combines the separation capabilities of HPLC with the powerful structural elucidation of NMR. This technique allows for the acquisition of NMR data on components of a mixture as they elute from the chromatography column, eliminating the need for tedious and time-consuming isolation of each component.

For the analysis of methylprednisolone succinate degradation products, an LC-NMR system could be used to separate the dimer from other impurities. The chromatographic peak corresponding to the dimer can be directed into the NMR flow cell, and 1D and 2D NMR spectra can be acquired directly. This on-line analysis provides unambiguous structural confirmation of the dimer within the complex mixture, confirming its connectivity and stereochemistry without requiring prior isolation. This is particularly valuable when dealing with transient or low-level impurities where isolation is not feasible.

Theoretical and Computational Chemistry Approaches to Methylprednisolone Succinate Dimer

Quantum Chemical Calculations (e.g., using Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and energetics of molecules. However, a review of published research indicates that these methods have been applied to the study of the methylprednisolone (B1676475) monomer, but not specifically to its succinate (B1194679) dimer.

Electronic Structure Determination and Reactivity Prediction

There are no available studies that specifically detail the electronic structure or reactivity predictions for a Methylprednisolone Succinate Dimer. Such a study would theoretically involve calculating molecular orbitals (HOMO/LUMO), electrostatic potential maps, and various reactivity descriptors to understand how dimerization influences the chemical behavior of the monomer. Without experimental or computational data, no specific data table can be generated.

Energetics of Dimer Formation and Stability

The energetics of dimer formation, including the binding energy and thermodynamic stability (enthalpy, entropy, and Gibbs free energy of dimerization), have not been reported for this compound in the scientific literature. A computational study would be required to calculate these values, which would provide insight into the likelihood and strength of dimer formation. In the absence of such research, a data table on the energetics cannot be provided.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules. While these techniques have been used to study the interaction of methylprednisolone with its biological targets, their application to the self-association of methylprednisolone succinate into a dimer is not documented.

Conformational Space Exploration of Dimer Structures

A thorough exploration of the conformational space of the this compound has not been published. This type of study would involve computational methods to identify various possible three-dimensional arrangements of the dimer and their relative energies. Without this foundational research, a data table of possible dimer conformations and their energies cannot be constructed.

Simulation of Dimerization Pathways and Transition States

There is no available research on the simulation of dimerization pathways or the identification of transition states for the formation of the this compound. Such simulations would elucidate the mechanism and kinetics of how two monomers come together to form a dimer.

Structure-Property Relationship Studies for this compound (e.g., how variations in dimer structure influence its chemical behavior)

Specific structure-property relationship studies for the this compound are absent from the scientific literature. Investigating these relationships would require the characterization of different dimer conformations and correlating these structural variations with changes in chemical properties, such as solubility, reactivity, or spectroscopic signatures. Due to the lack of foundational data on the dimer's structure, no such relationships have been established or reported.

Strategies for Control and Mitigation of Methylprednisolone Succinate Dimer Formation in Chemical Systems

Chemical Stability Enhancement Strategies

Controlling the dimerization of methylprednisolone (B1676475) succinate (B1194679) begins with a fundamental understanding of its chemical stability. The dimer is a degradation product, and its formation is intrinsically linked to the conditions that destabilize the parent molecule, Methylprednisolone Sodium Succinate. Strategies to enhance stability are, therefore, direct methods for mitigating dimer formation.

Rational Design of Chemical Systems to Suppress Dimerization (e.g., solvent selection, pH modulation)

The immediate chemical environment significantly influences the stability of Methylprednisolone Sodium Succinate and its propensity to form dimers and other degradation products. Key factors that can be controlled are the choice of solvent (diluent) and the modulation of pH.

Solvent and Diluent Selection: The type of intravenous solution used as a diluent can affect the stability of reconstituted Methylprednisolone Sodium Succinate. Studies have shown that turbidity, an indicator of drug precipitation and degradation, is more pronounced in 5% dextrose injection compared to 0.9% sodium chloride injection. For instance, at various concentrations, solutions in 0.9% sodium chloride remain acceptable for up to 24 hours at 25°C. However, in 5% dextrose, the recommended storage time can be as short as 8 hours, depending on the drug concentration, due to higher turbidity values. This suggests that the choice of diluent is a critical first step in suppressing the formation of degradation products, including potential dimers.

pH Modulation: The pH of the solution is a dominant factor in the degradation pathway of Methylprednisolone Sodium Succinate. The molecule is subject to ester hydrolysis and acyl migration, processes that are highly pH-dependent. The minimum rate of hydrolysis occurs at an acidic pH of 3.5. researchgate.net In the pH range of 3.4 to 7.4, acyl migration is the primary degradation pathway. researchgate.net This process involves the movement of the succinate group, which can lead to the formation of isomers like methylprednisolone-17-succinate and ultimately contribute to further degradation and dimerization. For example, after 17 days of storage at 25°C, the pH of a reconstituted solution in 0.9% sodium chloride decreased from 7.2 to 6.5, coinciding with potency loss. nih.gov Therefore, maintaining the pH closer to its optimal stability point is a key strategy for minimizing degradation.

Optimization of Synthetic Routes to Minimize Dimer Impurities

The control of impurities, including the Methylprednisolone Succinate Dimer, is a fundamental aspect of chemical process development for active pharmaceutical ingredients (APIs). researchgate.net A robust synthetic process is designed not only to produce the desired molecule efficiently but also to minimize the formation of process-related impurities and degradation products. registech.com

The synthesis of Methylprednisolone Sodium Succinate involves reacting methylprednisolone with succinic anhydride (B1165640). quickcompany.in The conditions of this reaction, such as the choice of base, solvent (e.g., N-methyl pyrrolidone), and temperature, must be carefully optimized to ensure high conversion to the desired product while minimizing side reactions that could lead to impurities. quickcompany.in For example, an improved process for preparing Methylprednisolone Sodium Succinate aims to control unspecified impurities to below 0.05%. quickcompany.in

Strategies for minimizing dimer impurities during synthesis include:

Starting Material Quality: Ensuring the high purity of starting materials, such as Methylprednisolone and succinic anhydride, is crucial as impurities in these raw materials can carry through or catalyze side reactions. grace.com

Process Parameter Control: Tightly controlling critical process parameters like temperature, reaction time, and reagent stoichiometry can prevent the formation of by-products. Overheating or extended reaction times can increase the likelihood of degradation and dimerization. grace.com

Purification Techniques: Developing effective purification steps, such as crystallization, is vital. A process might involve crystallization from a solvent system like cyclohexane/THF to isolate the pure product and remove impurities. quickcompany.in The goal is to establish a process with a high impurity rejection efficiency. researchgate.net

Process Understanding: A deep understanding of the reaction mechanism and potential side reactions allows chemists to design a process that avoids conditions favorable for impurity formation. researchgate.net This includes identifying potential intermediates that could lead to dimer formation and adjusting the process to minimize their presence.

Analytical Control and Monitoring Frameworks

Effective control of the this compound is impossible without the ability to accurately detect and quantify it. This requires a robust analytical framework built on reliable reference standards and routine monitoring.

Development and Application of Certified Reference Standards for Dimer Quantification

Certified Reference Standards (CRS) are highly characterized materials that serve as a benchmark for analytical measurements, ensuring accuracy and consistency in quality control. registech.com For impurity analysis, reference standards for known impurities, including the Methylprednisolone Dimer, are essential. registech.comresearchgate.net

Several suppliers provide a range of reference standards for Methylprednisolone and its related substances, which are critical for several applications in pharmaceutical quality control: researchgate.netyoutube.com

Impurity Identification: Reference standards help in the positive identification of impurity peaks in a chromatogram by comparing retention times and spectral data.

Method Validation: They are used to validate the performance of analytical methods, such as HPLC, ensuring the method is accurate, precise, and specific for quantifying the dimer.

Quantification: A CRS of the this compound allows for the accurate determination of its concentration in a sample, which is necessary to ensure it does not exceed the limits set by regulatory bodies.

The availability of these standards from commercial sources like Pharmaffiliates and LGC Standards supports pharmaceutical manufacturers in developing and validating reliable analytical methods for impurity profiling. researchgate.netresearchgate.netyoutube.com The United States Pharmacopeia (USP) also provides reference standards for Methylprednisolone that are used in quality tests and assays. nih.gov

Implementation of Routine Analytical Monitoring in Chemical Research and Development

Routine analytical monitoring is the practical application of the analytical framework to control product quality throughout the development and manufacturing lifecycle. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. shd.org.rs Stability-indicating HPLC methods are specifically designed to separate the intact drug from its degradation products, including isomers, hydrolytic products, and dimers. nih.govquickcompany.in

Numerous HPLC methods have been developed for the analysis of Methylprednisolone Sodium Succinate and its impurities. grace.comresearchgate.netscirp.orgnih.gov These methods are implemented to:

Assess Stability: In stability studies, HPLC is used to monitor the increase of degradation products over time under various conditions (e.g., temperature, humidity, light) to establish the shelf-life of the product. shd.org.rs

Control Manufacturing Processes: In-process controls using HPLC can monitor the formation of impurities at different stages of the synthesis, allowing for adjustments to be made in real-time to maintain quality. registech.com

Release Testing: Before a batch of API can be released for formulation, it must be tested to ensure that the levels of all impurities, including the dimer, are below the specified acceptance criteria.

Predictive Modeling for Dimer Content in Chemical Systems (e.g., long-term stability prediction based on degradation kinetics)

Predictive modeling offers a powerful, proactive approach to managing impurities. By understanding the rate at which a drug substance degrades, it is possible to forecast its stability profile over the long term and, by extension, the expected levels of degradation products like the this compound. researchgate.net

This approach is rooted in the study of degradation kinetics. researchgate.net The formation of degradation products is treated as a chemical reaction, and its rate can be modeled mathematically. For many degradation processes, the rate depends on factors such as temperature, humidity, and the concentration of reactants. nih.gov The Arrhenius equation is often employed in these models to describe the temperature dependence of the reaction rate. researchgate.net

The process generally involves:

Accelerated Stability Studies: The drug substance is subjected to stress conditions (e.g., elevated temperatures of 40°C) for a short period. researchgate.net

Kinetic Data Collection: During these studies, the rate of degradation of the parent drug and the formation of impurities are measured at multiple time points.

Model Development: A kinetic model is then developed by fitting the experimental data to appropriate mathematical equations (e.g., first-order kinetics). This model quantifies the relationship between environmental conditions and the rate of degradation. researchgate.netnih.gov

Long-Term Prediction: The validated model can then be used to extrapolate and predict the long-term stability of the product under normal storage conditions (e.g., 2 years at 5°C). nih.gov This allows for the prediction of the impurity profile, including dimer content, at the end of its shelf life, providing crucial insights long before real-time stability data becomes available. researchgate.netnih.gov

Such in silico modeling is becoming increasingly valuable in pharmaceutical development, as it can accelerate decision-making, guide formulation development, and help establish appropriate storage conditions and shelf-life with greater confidence. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can Methylprednisolone Succinate Dimer be identified and quantified in pharmaceutical formulations?

- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as validated in pharmacopeial studies. This method separates the dimer from the parent compound and other impurities using a C18 column, with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Quantification is achieved by comparing peak areas against certified reference standards (e.g., Methylprednisolone Hydrogen Succinate, CAS 2921-57-5) . Thin-layer chromatography (TLC) with ethyl acetate/ethanol (2:1) can also preliminarily assess impurity profiles .

Q. What are the optimal synthesis conditions to minimize dimer formation during Methylprednisolone Succinate production?

- Methodological Answer : Control reaction temperature (20–25°C) and pH (7–8) during succinylation to avoid ester hydrolysis and unintended polymerization. Use anhydrous solvents and inert atmospheres to reduce side reactions. Post-synthesis purification via recrystallization or preparative HPLC is critical. Monitor dimer levels using RP-HPLC, targeting <0.5% impurity as per ICH guidelines .

Q. Which analytical techniques ensure batch-to-batch consistency in research-grade Methylprednisolone Succinate?

- Methodological Answer : Combine mass spectrometry (MS) for structural confirmation and HPLC for purity assessment (>98%). For sensitive bioassays, request additional quality control (QC) parameters, such as peptide content analysis and residual trifluoroacetic acid (TFA) quantification, to minimize variability. Note that research-grade batches may exhibit minor variability in salt or solvent content, which should be documented .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to evaluate the impact of dimer formation on Methylprednisolone Succinate’s bioavailability?

- Methodological Answer : Conduct in vitro hydrolysis assays using human plasma or liver esterases to simulate systemic conversion of the prodrug. Compare hydrolysis rates of the monomeric form against dimer-containing samples via LC-MS/MS. For in vivo models, administer controlled doses to animal cohorts and measure plasma concentrations of active methylprednisolone over time. Use a crossover design to account for inter-individual variability .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with pH-adjusted solutions (range 5–9). Analyze degradation products using hyphenated techniques (e.g., LC-UV-MS) to identify pH-sensitive functional groups. For conflicting data, apply systematic review frameworks (PRISMA) to evaluate study heterogeneity, including differences in excipients, storage conditions, or analytical methodologies .

Q. How can this compound analysis be integrated into systematic reviews of corticosteroid impurities?

- Methodological Answer : Define inclusion criteria using PICOT (Population: pharmaceutical formulations; Intervention: dimer quantification; Comparison: regulatory thresholds; Outcome: safety/efficacy correlations). Extract data from peer-reviewed studies and pharmacopeial monographs, ensuring transparency in quality assessment (e.g., risk of bias via ROBIS). Use meta-regression to explore factors like formulation type (lyophilized vs. liquid) influencing dimer levels .

Methodological Considerations for Experimental Design

- Study Reproducibility : Document excipients (e.g., benzyl alcohol), reconstitution protocols, and storage conditions (e.g., 48-hour stability post-reconstitution) to ensure replicability .

- Ethical and Regulatory Compliance : For clinical studies, register trials in public repositories (e.g., ClinicalTrials.gov ) and disclose all chemical batch numbers and manufacturers .

- Data Contradiction Management : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps in impurity toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.